Hydroquinone-d4

Description

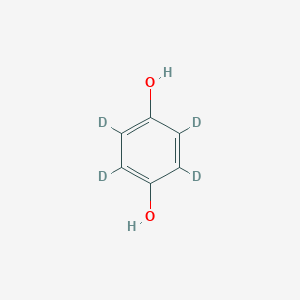

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBRXMKCJKVMJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480399 | |

| Record name | (~2~H_4_)Benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25294-85-3 | |

| Record name | (~2~H_4_)Benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25294-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydroquinone-d4: Properties, Synthesis, and Applications

Introduction

Hydroquinone-d4 is the deuterated isotopologue of hydroquinone, an aromatic organic compound with the chemical formula C₆H₄(OH)₂. In this compound, the four hydrogen atoms on the benzene ring are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule. This characteristic makes this compound an indispensable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS). Its primary application is in the precise and accurate quantification of hydroquinone in complex matrices such as biological fluids, cosmetic formulations, and environmental samples.[1][2]

Hydroquinone itself is a compound of significant interest, widely used as a skin-lightening agent in dermatology to treat hyperpigmentation disorders, as well as an industrial reducing agent and a polymerization inhibitor.[3][4][5] Given its regulated use in cosmetics and its role as a metabolite of benzene, the ability to accurately measure its concentration is crucial for safety, efficacy, and toxicological studies.[1][5] This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the principal applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of this compound are nearly identical to its non-deuterated counterpart, with the notable exception of its molecular weight. This similarity is fundamental to its function as an internal standard, ensuring it behaves in the same manner as the analyte during sample preparation and chromatographic separation.[2] However, like hydroquinone, it is susceptible to oxidation, especially when exposed to air, light, or non-acidic conditions, which can cause it to darken.[6][7][8]

| Property | This compound | Hydroquinone (for comparison) |

| Synonyms | 1,4-Benzenediol-d4, Quinol-d4 | Benzene-1,4-diol, Quinol |

| CAS Number | 25294-85-3[9] | 123-31-9[3] |

| Molecular Formula | C₆H₂D₄O₂[9] | C₆H₆O₂[3] |

| Molecular Weight | 114.14 g/mol [9][10] | 110.11 g/mol [3] |

| Appearance | Off-white solid[10] | White or light-colored crystals[11] |

| Melting Point | 172 °C[12] | 172 °C[3] |

| Boiling Point | 287 °C (at 760 mmHg) | 287 °C (at 760 mmHg)[3] |

| Solubility | Soluble in water, alcohol, and ether. | 5.9 g/100 mL in water (15 °C)[3] |

| Chemical Stability | Stable under recommended storage conditions.[13] Darkens on exposure to air and light.[6] | Solutions become brown in air due to oxidation, which is rapid in the presence of alkali.[6] |

Synthesis of this compound

Causality Behind Experimental Choices:

The synthesis of this compound requires the specific replacement of the four aromatic protons with deuterium atoms. While a multi-step synthesis starting from a deuterated precursor like benzene-d6 is possible, a more direct and common laboratory method is a direct hydrogen-deuterium (H-D) exchange on the hydroquinone molecule itself.[12] This approach leverages the principle that aromatic protons can be exchanged for deuterium in the presence of a strong deuterated acid catalyst. This method is often preferred for its efficiency and high isotopic incorporation. Deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) provides the acidic environment and the deuterium source necessary to drive the electrophilic substitution reaction on the activated aromatic ring.

Experimental Protocol: Acid-Catalyzed H-D Exchange

-

Preparation: In a sealed, heavy-walled glass reaction vessel equipped with a magnetic stir bar, add hydroquinone (1.0 equivalent).

-

Deuterium Source: Add deuterium oxide (D₂O, 99.8 atom % D) to the vessel in sufficient quantity to dissolve the hydroquinone upon heating.

-

Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 0.1-0.2 equivalents) to the mixture.

-

Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction is typically maintained for 24-48 hours to ensure complete exchange. The progress can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as anhydrous sodium carbonate (Na₂CO₃), until the pH is approximately 7.

-

Extraction: The aqueous solution is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or water) to yield pure this compound.

-

Verification: The final product's identity and isotopic purity are confirmed using analytical techniques such as ¹H NMR (absence of aromatic signals), ¹³C NMR, and Mass Spectrometry (confirmation of molecular weight at 114.14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroquinone - Wikipedia [en.wikipedia.org]

- 4. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. This compound | CAS 25294-85-3 | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. HYDROQUINONE (DIHYDROXYBENZENE) | Occupational Safety and Health Administration [osha.gov]

- 12. lookchem.com [lookchem.com]

- 13. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characteristics of Hydroquinone-d4

An In-depth Technical Guide to the Physicochemical Characteristics of Hydroquinone-d4

Authored by a Senior Application Scientist

Introduction: The Role of Deuteration in Advanced Analytical Chemistry

In the landscape of pharmaceutical research and development, the strategic use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic studies.[1][2][3] this compound, the deuterated analog of the aromatic organic compound hydroquinone, exemplifies the utility of this approach. By replacing the four hydrogen atoms on the benzene ring with deuterium, a stable, non-radioactive isotope of hydrogen, we create a molecule that is chemically similar to its parent but physically distinguishable by mass.[4][5]

This subtle yet powerful modification is foundational to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[5][6] This difference can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a property that can be exploited to enhance a drug's metabolic stability and pharmacokinetic profile.[4][6][7]

However, the most common application for compounds like this compound is as an internal standard in quantitative bioanalysis, particularly in studies involving mass spectrometry.[7][8] Its near-identical chemical behavior ensures it co-elutes with the non-deuterated analyte during chromatography, while its distinct mass allows for separate and unambiguous detection. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both foundational data and practical insights for its application in a research setting.

Chemical Identity and Molecular Structure

This compound is systematically named Benzene-1,4-diol-d4. The "-d4" designation specifies the substitution of four deuterium atoms on the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | Benzene-1,4-diol-d4 | [9] |

| Synonyms | 1,4-Benzenediol-d4, Quinol-d4 | [9] |

| CAS Number | 25294-85-3 | [9][10] |

| Molecular Formula | C₆H₂D₄O₂ | [9][10] |

| Molecular Weight | 114.14 g/mol | [9][10] |

| Accurate Mass | 114.0619 | [10] |

| InChI Key | QIGBRXMKCJKVMJ-RHQRLBAQSA-N | [11] |

Core Physicochemical Characteristics

The substitution of hydrogen with deuterium has a negligible effect on the bulk physicochemical properties such as melting point, boiling point, and solubility, as these are primarily governed by intermolecular forces which are not significantly altered. However, spectroscopic properties are markedly different, forming the basis of its analytical utility.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source(s) |

| Appearance | Off-White to White Solid/Crystalline Powder | Similar to unlabeled hydroquinone. | [9][12] |

| Melting Point | 172 °C | Virtually identical to unlabeled hydroquinone (172-175 °C). | [13][14] |

| Boiling Point | ~285 °C | Expected to be very close to unlabeled hydroquinone (285-287 °C). | [12][15] |

| pKa | ~9.9 - 10.35 | The acidity is not significantly changed by deuteration of the aromatic ring. The pKa of hydroquinone is ~9.9. | [12][16] |

| Water Solubility | ~5.9 g/100 mL (15 °C) | Expected to be very similar to unlabeled hydroquinone. | [12][17] |

| Organic Solvent Solubility | Soluble | Soluble in methanol, ethanol, diethyl ether, and acetone. | [17][18][19] |

| Stability | Air & Light Sensitive | Like hydroquinone, it darkens upon exposure to air and light due to oxidation. Solutions can turn brown. | [12] |

Spectroscopic Profile: The Key to Identification and Quantification

The true value of this compound becomes evident in its spectroscopic profile, where the mass difference between deuterium and hydrogen creates distinct and measurable changes.

Mass Spectrometry (MS)

In mass spectrometry, this compound is readily distinguished from its unlabeled counterpart by a mass shift of 4 Daltons. This predictable increase in molecular weight is the fundamental principle behind its use as an internal standard. In a typical LC-MS/MS experiment, a specific precursor-to-product ion transition is monitored for both the analyte (hydroquinone) and the internal standard (this compound), ensuring highly selective and accurate quantification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons (which would appear around 6.7 ppm in unlabeled hydroquinone) are absent. The only signals observed would be those from the hydroxyl (-OH) protons, which are typically broad and may exchange with deuterium if a protic solvent like D₂O is used. This absence of aromatic signals is a definitive confirmation of successful deuteration on the ring.

-

¹³C NMR: The carbon signals for the deuterated positions will exhibit splitting due to coupling with deuterium (a triplet for a C-D bond) and will be of lower intensity compared to the non-deuterated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can also confirm deuteration. The C-H stretching vibrations in an aromatic ring typically appear in the region of 3100-3000 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically around 2300-2200 cm⁻¹. This noticeable shift provides clear evidence of isotopic substitution.

Field-Proven Applications & Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of hydroquinone in complex matrices such as cosmetic creams, biological fluids, or environmental samples.[8] Its use corrects for variations in sample preparation, injection volume, and instrument response, which is a hallmark of a robust, self-validating analytical system.[2][20]

Experimental Protocol: Quantification of Hydroquinone in a Cosmetic Cream using LC-MS/MS with this compound Internal Standard

This protocol outlines a validated workflow for determining the concentration of hydroquinone in a commercial skin-lightening cream.

1. Materials and Reagents:

-

Hydroquinone (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Cosmetic cream sample

2. Preparation of Standard and QC Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroquinone and this compound in separate volumetric flasks using methanol.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards: Serially dilute the hydroquinone stock solution with methanol to prepare a series of calibration standards (e.g., 1-1000 ng/mL). Spike each standard with the IS solution to a final concentration of 50 ng/mL.

3. Sample Preparation:

-

Accurately weigh approximately 100 mg of the cosmetic cream into a centrifuge tube.

-

Add 1 mL of the IS working solution (1 µg/mL).

-

Add 9 mL of methanol.

-

Vortex for 2 minutes to disperse the cream and extract the analyte.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the excipients.

-

Transfer the supernatant to a new tube and perform a further 1:10 dilution with the initial mobile phase.

-

Transfer the final extract to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode.

-

MRM Transitions:

-

Hydroquinone: Q1 109.0 -> Q3 81.0

-

This compound: Q1 113.0 -> Q3 85.0

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Hydroquinone/Hydroquinone-d4) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Calculate the concentration of hydroquinone in the cosmetic sample by interpolating its peak area ratio from the calibration curve and accounting for the dilution factors.

Caption: LC-MS/MS quantification workflow.

Conclusion

This compound is a vital tool for researchers engaged in quantitative analysis and drug metabolism studies. While its bulk physicochemical properties are nearly identical to its non-deuterated parent, its distinct mass and resulting unique spectroscopic signature provide the foundation for its use as a high-fidelity internal standard. The methodologies described herein underscore its role in creating robust, accurate, and trustworthy analytical systems, which are indispensable in the rigorous environments of pharmaceutical and chemical research.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies. Retrieved from Google Search.[1]

-

Gaspari, M., & Cuda, F. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed.[2]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.[3]

-

Gómez-Pérez, M., et al. (2018). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.[20]

-

BOC Sciences. (n.d.). Stable Isotope Labeling. Retrieved from Google Search.[]

-

Ataman Kimya. (n.d.). HYDROQUINONE (BENZENE-1,4-DIOL). Retrieved from Google Search.

-

LookChem. (n.d.). Cas 25294-85-3, this compound. Retrieved from Google Search.[13]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Google Search.[7]

-

LGC Standards. (n.d.). This compound | CAS 25294-85-3. Retrieved from Google Search.[10]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.[4]

-

Sigma-Aldrich. (n.d.). This compound | 25294-85-3. Retrieved from Google Search.[11]

-

BenchChem. (n.d.). An In-depth Technical Guide to Deuterated Compounds in Chemical Research. Retrieved from Google Search.[5]

-

PubChem. (n.d.). Hydroquinone. Retrieved from Google Search.[22]

-

Pharmaffiliates. (n.d.). CAS No : 25294-85-3| Chemical Name : this compound. Retrieved from Google Search.[9]

-

Scott, K. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.[6]

-

BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. Retrieved from Google Search.[]

-

Wikipedia. (n.d.). Hydroquinone. Retrieved from Google Search.[12]

-

OSHA. (n.d.). HYDROQUINONE (DIHYDROXYBENZENE). Retrieved from Google Search.[24]

-

Thermo Fisher Scientific. (n.d.). Hydroquinone, 99% 1000 g. Retrieved from Google Search.[25]

-

ChemicalBook. (n.d.). This compound | 25294-85-3. Retrieved from Google Search.[14]

-

BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Dipotassium Hydroquinone Detection. Retrieved from Google Search.[26]

-

CAMEO Chemicals - NOAA. (n.d.). HYDROQUINONE. Retrieved from Google Search.[27]

-

Lin, C. H., et al. (2006). Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. PubMed.[28]

-

Sciencemadness Wiki. (2019). Hydroquinone. Retrieved from Google Search.[17]

-

European Commission. (2005). Identification and determination of hydroquinone in cosmetic products by TLC and HPLC. Retrieved from Google Search.

-

Chemical Point. (n.d.). Hydroquinone. Retrieved from Google Search.[15]

-

BenchChem. (n.d.). Application Note: High-Throughput Analysis of Hydroquinone using Hydroquinone-d6 as an Internal Standard by LC-MS/MS. Retrieved from Google Search.[8]

-

NIST. (n.d.). Hydroquinone - the NIST WebBook. Retrieved from Google Search.[29]

-

ChemEurope.com. (n.d.). Hydroquinone. Retrieved from Google Search.[30]

-

Li, L., et al. (2006). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Scite.ai.[18]

-

Seliem, A. F., & Khalil, H. M. (n.d.). Sensative Spectrophotometric method for determination of hydroquinone in some common cosmetics in Najran region in K.S.A. Journal of Ultra Chemistry.[31]

-

Scribd. (n.d.). Procedure To Determine Hydroquinone in Cosmetics. Retrieved from Google Search.[32]

-

Zahid, M., et al. (2013). pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone. ResearchGate.[16]

-

FooDB. (2010). Showing Compound Hydroquinone (FDB000885). Retrieved from Google Search.[33]

-

Li, L., et al. (2005). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. ResearchGate.[19]

-

Jurica, K., et al. (2017). Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry. PMC - NIH.[34]

-

Reddit. (2021). Solubility of Hydroquinone. Retrieved from Google Search.[35]

-

Jurica, K., et al. (2015). Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry. PubMed.[36]

-

ChemicalBook. (n.d.). 123-31-9 CAS MSDS (Hydroquinone) Melting Point Boiling Point Density CAS Chemical Properties. Retrieved from Google Search.[37]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | CAS 25294-85-3 | LGC Standards [lgcstandards.com]

- 11. This compound | 25294-85-3 [sigmaaldrich.com]

- 12. Hydroquinone - Wikipedia [en.wikipedia.org]

- 13. lookchem.com [lookchem.com]

- 14. This compound | 25294-85-3 [amp.chemicalbook.com]

- 15. chemicalpoint.eu [chemicalpoint.eu]

- 16. researchgate.net [researchgate.net]

- 17. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 22. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. HYDROQUINONE (DIHYDROXYBENZENE) | Occupational Safety and Health Administration [osha.gov]

- 25. Hydroquinone, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. HYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hydroquinone [webbook.nist.gov]

- 30. Hydroquinone [chemeurope.com]

- 31. journalofchemistry.org [journalofchemistry.org]

- 32. scribd.com [scribd.com]

- 33. Showing Compound Hydroquinone (FDB000885) - FooDB [foodb.ca]

- 34. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. reddit.com [reddit.com]

- 36. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. 123-31-9 CAS MSDS (Hydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Hydroquinone-d4 certificate of analysis explained

As a Senior Application Scientist, this guide is designed to provide you, our scientific colleagues, with a comprehensive understanding of the Certificate of Analysis (CoA) for Hydroquinone-d4. A CoA is more than a quality checklist; it is the foundational document that underpins the reliability and reproducibility of your research.[1][2][3] It provides objective evidence that the material in your vial meets the stringent specifications required for demanding applications in drug development and scientific research.[1][4] This guide will deconstruct a typical this compound CoA, explaining not just the tests performed but the scientific rationale behind them and how to interpret the results to ensure the integrity of your work.

Foundational Data: Identity and Traceability

Before delving into complex analytical data, the CoA establishes the unequivocal identity and traceability of the material.[1][2] Every CoA is unique to a specific production batch, linking the analytical results directly to the material you are using.[1]

| Parameter | Example | Significance |

| Product Name | This compound | Specifies the chemical identity, including the isotopic label. |

| CAS Number | 25294-85-3 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[5][6][7] |

| Lot / Batch Number | H4D-12345 | The most critical element for traceability. It links the specific vial to the entire manufacturing and testing record.[2][3][8] |

| Molecular Formula | C₆H₂D₄O₂ | Denotes the elemental composition, explicitly showing the four deuterium (D) atoms replacing hydrogen (H).[7] |

| Molecular Weight | 114.14 g/mol | The calculated molecular weight based on the deuterated formula, a key parameter verified by mass spectrometry.[7] |

| Date of Manufacture | 2025-OCT-15 | Indicates when the specific lot was produced. |

| Retest Date | 2028-OCT-15 | The date by which the material should be re-analyzed to ensure it still meets specifications. |

The Core of Quality: A Multi-Pronged Analytical Approach

The quality of a deuterated standard like this compound is not defined by a single test but by the convergence of multiple, orthogonal analytical techniques. This approach ensures that identity, purity, and safety are rigorously confirmed. The relationship between these core analytical pillars provides a comprehensive quality assessment.

Identity Confirmation: Verifying the Molecular Structure

Confirming the identity of this compound involves two primary goals: verifying the correct chemical scaffold (hydroquinone) and confirming the presence and location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating molecular structure.[9] For a deuterated compound, it serves the dual purpose of confirming the carbon-hydrogen framework and verifying the successful replacement of hydrogen with deuterium.

-

¹H NMR (Proton NMR): This is arguably the most crucial NMR experiment for this compound. The principle is straightforward: deuterium atoms are "silent" in ¹H NMR. Therefore, a successful synthesis will show a significant reduction or complete absence of the aromatic proton signal that would be present in standard hydroquinone. The presence of any residual signal allows for the quantification of isotopic purity.[10]

-

¹³C NMR (Carbon-13 NMR): This experiment provides a "map" of the carbon backbone, confirming the presence of the six carbon atoms in the benzene ring. The signals for the deuterated carbons will show characteristic splitting patterns and shifts, further confirming the location of the labels.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions, providing a direct measurement of the compound's molecular weight. This technique is indispensable for confirming the incorporation of deuterium atoms.[11]

-

Why it's used: Each deuterium atom adds approximately 1.006 Da to the mass compared to a proton. For this compound, the expected molecular weight is ~114.14 Da, whereas non-deuterated hydroquinone is ~110.11 Da. A peak at or near 114.14 Da on the mass spectrum is strong evidence of successful deuteration.

-

Isotopologue Distribution: High-resolution mass spectrometry (HRMS) can also resolve the distribution of different isotopologues (e.g., molecules with three deuterium atoms (d3), four (d4), etc.).[11][12] This is a critical component of assessing isotopic purity.

Purity Assessment: Chemical and Isotopic Fidelity

For a deuterated compound, "purity" has two distinct and equally important components: chemical purity and isotopic purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying a target compound from any process-related impurities or degradation products.[13] A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound.

-

Principle: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds. This compound, being moderately polar, will be retained on the column and then elute at a characteristic retention time. Any impurities with different polarities will elute at different times, appearing as separate peaks.

-

Interpretation: The CoA will report purity as a percentage, typically calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. A result of ">99%" indicates a very low level of chemical impurities.

-

System Preparation: An HPLC system with a UV detector is used.[14]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.[14]

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is common.[13][15] For example, a 55:45 (v/v) mixture of methanol and water.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[14]

-

Detection: UV detection is set to a wavelength where hydroquinone has strong absorbance, such as 295 nm.[16]

-

Sample Preparation: A standard solution is prepared by accurately weighing the this compound reference material and dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL).[13]

-

Analysis: The sample is injected, and the resulting chromatogram is recorded. The peak area is used to calculate purity against a calibration curve or by area normalization.[13]

Isotopic Purity

This is the most critical specification for a deuterated standard. It defines the percentage of the compound that contains the specified number of deuterium atoms.

-

Isotopic Enrichment vs. Species Abundance: It's vital to distinguish these terms. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. Species abundance is the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the percentage that is purely d4).[10] A CoA should ideally report the isotopic purity, which is the abundance of the target d4 species.

-

Determination: This is typically determined by a combination of MS (which shows the distribution of d0, d1, d2, d3, d4 species) and ¹H NMR (which quantifies the amount of residual, non-deuterated material).[10][11]

| Parameter | Specification | Method | Significance |

| Chemical Purity | ≥ 98.0% | HPLC | Ensures the absence of other chemical entities that could interfere with experiments.[15][17] |

| Isotopic Purity (d₄) | ≥ 98% | MS, ¹H NMR | Guarantees that the material is predominantly the desired deuterated species, which is critical for its use as an internal standard.[9][11] |

Safety and Contaminant Profiling

This final set of tests ensures the material is free from potentially harmful or interfering contaminants introduced during the manufacturing process.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Organic solvents are often used in the synthesis and purification of chemical compounds.[18] Because these solvents offer no therapeutic benefit and can be toxic, their levels are strictly controlled according to guidelines like the ICH Q3C.[18][19]

-

Why HS-GC? Headspace Gas Chromatography is the preferred method for analyzing volatile residual solvents.[19][20][21] The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC, which separates the different solvents for quantification. This technique is highly sensitive and avoids contaminating the instrument with the non-volatile this compound sample.[20]

-

Solvent Classes: Solvents are categorized based on their toxicity[19][21][22]:

-

Class 1: Solvents to be avoided (e.g., Benzene).

-

Class 2: Solvents to be limited due to toxicity.

-

Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone). The CoA will report the concentration of any detected solvents in parts per million (ppm) and confirm they are below the specified limits.

-

Heavy Metals by Inductively Coupled Plasma (ICP)

Heavy metal contamination can arise from reactors, reagents, or catalysts used during manufacturing. These metals can be toxic and may interfere with sensitive biological assays.

-

Methodology: Modern CoAs will use highly sensitive spectroscopic techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[23][24][25] These methods are far superior to older, less specific colorimetric tests.[23] The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The resulting ions or their emitted light are then detected and quantified.

-

Reporting: Results are typically reported as a collective limit (e.g., "<10 ppm") or for individual elements, confirming the material's safety for use in biological systems.

By thoroughly understanding each section of the this compound Certificate of Analysis, you can confidently assess the quality of the material, ensuring that it is suitable for its intended application and will contribute to the generation of reliable, reproducible, and accurate scientific data.

References

- Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology.

- ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques. (n.d.). ACS Axial.

- Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. (n.d.). Macedonian Pharmaceutical Bulletin.

- Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent.

- How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). Blog.

- What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio.

- Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025, October 28). ResolveMass Laboratories Inc.

- How to Check for Heavy Metal Impurities in Biochemical Reagents. (2025, May 9). Patsnap Synapse.

- Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - RU.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024, February 26). Datacor, Inc.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate.

- Heavy Metals in Reagent Chemicals. (2016, August 30). Teledyne Labs.

- Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024, October 31). ContractLaboratory.com.

- A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. (2025, December 15). Stellar Scientific.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). That's Nice.

- Heavy Metal Testing. (n.d.). Enviropass.

- Heavy metal contaminants Test Reagents. (n.d.). Creative Diagnostics.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- This compound | CAS 25294-85-3. (n.d.). LGC Standards.

- This compound | CAS 25294-85-3. (n.d.). LGC Standards.

- Procedure To Determine Hydroquinone in Cosmetics. (n.d.). Scribd.

- This compound | CAS No. 25294-85-3. (n.d.). Clearsynth.

- A Comparative Guide to Analytical Methods for Dipotassium Hydroquinone Detection. (n.d.). Benchchem.

- identification and determination of hydroquinone in cosmetic products by tlc and hplc. (n.d.). European Commission.

- Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. (n.d.). PubMed.

- Determination of Hydroquinone Content in Whitening Toner Sold in Online Market Place X by Reverse Phase High Performance Liquid. (n.d.). Proceedings The International Allied Health Students Conference (IAHSC).

- HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (n.d.). SIELC Technologies.

- Application Notes and Protocols for HPLC-Based Detection and Quantification of Hydroquinone. (n.d.). Benchchem.

- determination of hydroquinone in skin whitening products by high performance liquid chromatography (hplc). (n.d.). Universiti Teknologi MARA.

- Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry. (2015, September 1). PubMed.

Sources

- 1. alliancechemical.com [alliancechemical.com]

- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 3. datacor.com [datacor.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. This compound | CAS 25294-85-3 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 25294-85-3 | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. stellarscientific.com [stellarscientific.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. isotope.com [isotope.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. ir.uitm.edu.my [ir.uitm.edu.my]

- 16. prosidingiahsc.stikesmitrakeluarga.ac.id [prosidingiahsc.stikesmitrakeluarga.ac.id]

- 17. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. ptfarm.pl [ptfarm.pl]

- 21. resolvemass.ca [resolvemass.ca]

- 22. agilent.com [agilent.com]

- 23. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]

- 24. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]

- 25. info.teledynelabs.com [info.teledynelabs.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data of Hydroquinone-d4

This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Hydroquinone-d4. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their studies. This document delves into the theoretical underpinnings and practical considerations for the analysis of this specific isotopologue, offering insights into the interpretation of its spectral data.

Introduction: The Significance of this compound

Hydroquinone is an aromatic organic compound with a wide range of applications, notably in skin-lightening cosmetic products and as a reducing agent.[1][2][3] In pharmaceutical and metabolic research, the deuterated analog, this compound (benzene-1,4-diol-d4), serves as a valuable tool. Its primary utility lies in its application as an internal standard for quantitative analysis by mass spectrometry, where it helps to correct for matrix effects and variations during sample processing and analysis.[4] Furthermore, deuterium-labeled compounds are instrumental in mechanistic studies, allowing for the elucidation of reaction pathways and metabolic fates.

This guide will provide a detailed exploration of the expected NMR and mass spectral characteristics of this compound, offering a predictive framework based on established spectroscopic principles and data from its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

The substitution of protons with deuterium on the aromatic ring of hydroquinone introduces significant and predictable changes in its NMR spectra. These alterations are a direct consequence of the different nuclear properties of deuterium (a spin-1 nucleus) compared to protium (a spin-1/2 nucleus).

¹H NMR Spectroscopy: The Disappearance of Aromatic Signals

In a standard ¹H NMR spectrum of unlabeled hydroquinone, the aromatic protons typically appear as a singlet around 6.8 ppm in a solvent like D₂O.[5] For this compound, where all four aromatic protons are replaced by deuterium, the corresponding aromatic signals in the ¹H NMR spectrum will be absent. The only observable proton signals would be those from the two hydroxyl (-OH) groups. The chemical shift of these hydroxyl protons is highly dependent on the solvent, concentration, and temperature. In a non-deuterated solvent, these would appear as a singlet. In a deuterated solvent such as DMSO-d₆, the hydroxyl protons are exchangeable and may be observed as a broad singlet.

¹³C NMR Spectroscopy: The Influence of Deuterium

The ¹³C NMR spectrum of this compound is expected to show two distinct signals for the aromatic carbons, similar to its non-deuterated analog which displays signals around 115.67 ppm and 149.73 ppm in DMSO-d₆.[6][7] However, the presence of deuterium will induce several key effects:

-

Isotope Effects on Chemical Shifts: The replacement of a proton with a deuterium atom can cause a small change in the chemical shift of the directly attached carbon and, to a lesser extent, carbons further away.[8][9][10][11][12] This "isotope effect" is typically a slight upfield shift (shielding) of the carbon resonance. The magnitude of this shift is usually small, on the order of parts per billion (ppb).

-

Carbon-Deuterium Coupling: The deuterium nucleus (spin I=1) will couple to the ¹³C nucleus, resulting in a splitting of the carbon signal into a multiplet. For a carbon directly bonded to a single deuterium, the signal will split into a 1:1:1 triplet. The one-bond carbon-deuterium coupling constant (¹JC-D) is related to the one-bond carbon-proton coupling constant (¹JC-H) by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.1535).

-

Quadrupolar Broadening: Deuterium is a quadrupolar nucleus, meaning it has a non-spherical charge distribution.[13][14] This property can lead to rapid nuclear relaxation, which in turn can cause significant broadening of the signals of adjacent nuclei, including ¹³C.[15][16][17] The extent of this broadening depends on the molecular symmetry and the rate of molecular tumbling in solution. For this compound, the symmetry of the molecule may mitigate this effect to some degree, but some line broadening is to be expected compared to the sharp signals of the protonated analog.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) in DMSO-d₆ | Expected Multiplicity |

| C-D | ~115.6 | Triplet (due to ¹JC-D) |

| C-OH | ~149.7 | Singlet |

Note: The chemical shifts are based on the data for unlabeled hydroquinone and are subject to minor variations due to isotope effects.

Experimental Protocol: Acquiring NMR Spectra of this compound

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The concentration should be optimized for the specific instrument and experiment, typically in the range of 5-20 mg/mL.

-

¹H NMR Acquisition:

-

Use a standard proton NMR experiment.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly if looking for low-level protonated impurities.

-

-

¹³C NMR Acquisition:

-

Use a standard carbon-13 NMR experiment, such as a proton-decoupled pulse sequence.

-

To observe the C-D coupling, a proton-coupled experiment (or more precisely, a deuterium-coupled experiment) would be necessary.

-

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Adjust the relaxation delay to account for potentially longer relaxation times of the quaternary carbons.

-

Mass Spectrometry of this compound

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of molecules. For this compound, it is particularly useful for verifying the level of deuterium incorporation.

Expected Mass Spectrum

The nominal molecular weight of unlabeled hydroquinone (C₆H₆O₂) is 110 g/mol . With the replacement of four hydrogen atoms with deuterium, the nominal molecular weight of this compound (C₆H₂D₄O₂) increases to 114 g/mol . The high-resolution mass of this compound is expected to be approximately 114.0619 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) for this compound would be observed at an m/z of 114. The isotopic pattern of this peak will be influenced by the natural abundance of ¹³C.

Fragmentation Pattern

The fragmentation of hydroquinone and its derivatives in mass spectrometry is well-documented.[18][19][20] The fragmentation pathways of this compound are expected to be analogous to those of its non-deuterated counterpart, with shifts in the m/z values of the fragments corresponding to the number of deuterium atoms they retain.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺ at m/z 115) in electrospray ionization (ESI) is depicted below. The fragmentation of hydroquinone derivatives can be complex, involving rearrangements and eliminations.

Diagram 1: Predicted ESI-MS/MS Fragmentation of Protonated this compound

Sources

- 1. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bmse000293 Hydroquinone at BMRB [bmrb.io]

- 6. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Quadrupolar nuclei [chem.ch.huji.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Study of the characteristic fragmentation behavior of hydroquinone glycosides by electrospray ionization tandem mass spectrometry with optimization of collision energy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hydroquinone-d4 in Organic Solvents

Executive Summary

For researchers, scientists, and professionals in drug development, understanding the solubility of isotopically labeled compounds is paramount for applications ranging from internal standards in analytical chemistry to tracers in metabolic studies. This technical guide provides a comprehensive overview of the solubility of Hydroquinone-d4 (CAS 25294-85-3), a deuterated analogue of the widely used organic compound hydroquinone. Due to the scarcity of direct quantitative data for the deuterated species, this guide synthesizes solubility data of the parent compound, hydroquinone (CAS 123-31-9), in a variety of organic solvents. This serves as a robust and scientifically justified proxy. Furthermore, this document details the foundational principles of solubility, provides a rigorous, field-proven protocol for its experimental determination via the gold-standard shake-flask method, and outlines modern analytical techniques for quantification.

Introduction: The Significance of Solubility in Isotope-Labeled Compound Applications

This compound is the deuterated form of hydroquinone (benzene-1,4-diol), an aromatic organic compound with two hydroxyl groups in a para position on a benzene ring.[1][2] The replacement of hydrogen with its heavier isotope, deuterium, makes it an ideal internal standard for mass spectrometry-based quantification of hydroquinone in complex matrices. Its utility extends to metabolic fate studies and as a tracer in environmental and pharmaceutical research.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[3] For this compound, accurate solubility data is essential for:

-

Stock Solution Preparation: Ensuring complete dissolution for accurate and reproducible standard concentrations.

-

Method Development: Selecting appropriate solvents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Formulation Studies: Developing stable and effective formulations for in vitro and in vivo experiments.

This guide provides the necessary theoretical and practical framework for scientists working with this compound to confidently assess its solubility characteristics.

Foundational Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Hydroquinone is a polar molecule due to its two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors.

Key Factors Influencing Hydroquinone's Solubility:

-

Polarity and Hydrogen Bonding: The hydroxyl groups of hydroquinone allow for strong hydrogen bonding with polar solvents like alcohols (e.g., methanol, ethanol) and water. This interaction is the primary driver of its solubility in these media.

-

Solvent Permittivity (Dielectric Constant): Solvents with higher dielectric constants are generally better at solvating polar molecules. The solubility of hydroquinone has been shown to decrease with a decrease in solvent permittivity.[5][6]

-

Temperature: The solubility of most solid compounds, including hydroquinone, increases with temperature.[7][8] This is because the dissolution process is typically endothermic, meaning it absorbs heat from the surroundings.

A Note on Isotopic Effects (Hydroquinone vs. This compound): While direct solubility data for this compound is sparse, it is a well-established principle in chemistry that the substitution of hydrogen with deuterium results in negligible changes to the bulk physicochemical properties of a molecule, including solubility. The electronic structure, polarity, and molecular shape remain virtually identical. Therefore, the quantitative solubility data for hydroquinone can be used as a highly reliable proxy for this compound.

Quantitative Solubility Data of Hydroquinone

The following tables summarize the experimentally determined solubility of hydroquinone in a range of common organic solvents at various temperatures. This data serves as a practical guide for solvent selection.

Table 1: Solubility of Hydroquinone in Various Solvents at Specific Temperatures

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g Solvent) | Reference |

| Ethanol | C₂H₅OH | 30 | 46.4 | [9] |

| Acetone | CH₃COCH₃ | 30 | 28.4 | [9] |

| Water | H₂O | 25 | 7.2 | [9] |

| Diethyl Ether | (C₂H₅)₂O | - | Soluble | [9][10] |

| Benzene | C₆H₆ | 30 | 0.06 | [9] |

| Carbon Tetrachloride | CCl₄ | 30 | 0.01 | [9] |

Table 2: Solubility of Hydroquinone in Halogenated Solvents at 25°C (298 K)

| Solvent | Chemical Formula | Solubility (mmol / L) | Solubility (g / L) | Reference |

| Dichloromethane | CH₂Cl₂ | 5.683 | ~0.626 | [5][6] |

| Trichloromethane (Chloroform) | CHCl₃ | 2.785 | ~0.307 | [5][6] |

| Carbon Tetrachloride | CCl₄ | 0.321 | ~0.035 | [5][6] |

Table 3: Temperature-Dependent Solubility of Hydroquinone (Mole Fraction, x)

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Ethyl Acetate | Butyl Acetate | Acetic Acid | Water |

| 276.65 | 0.1654 | 0.1472 | 0.1118 | 0.0768 | 0.0526 | 0.0465 | 0.0101 |

| 285.45 | 0.2078 | 0.1831 | 0.1309 | 0.0967 | 0.0664 | 0.0577 | 0.0125 |

| 295.15 | 0.2618 | 0.2291 | 0.1554 | 0.1235 | 0.0851 | 0.0722 | 0.0157 |

| 305.15 | 0.3259 | 0.2831 | 0.1848 | 0.1568 | 0.1092 | 0.0898 | 0.0198 |

| 315.15 | 0.4005 | 0.3461 | 0.2198 | 0.1979 | 0.1394 | 0.1109 | 0.0249 |

| 325.15 | 0.4859 | 0.4182 | 0.2613 | 0.2482 | 0.1768 | 0.1361 | 0.0315 |

| 335.15 | 0.5824 | 0.5001 | 0.3101 | 0.3092 | 0.2226 | 0.1661 | 0.0398 |

| 345.10 | 0.6901 | 0.5919 | 0.3672 | 0.3829 | 0.2783 | 0.2016 | 0.0503 |

| Data derived from Li, X. et al. (2006). Journal of Chemical & Engineering Data.[7] |

From the data, the solubility order is generally: Alcohols > Esters > Acetic Acid > Water > Halogenated Solvents > Aromatic/Aliphatic Hydrocarbons .[7] This trend aligns perfectly with the foundational principles of polarity and hydrogen bonding.

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[11] It is a robust and reliable technique that ensures a true saturated solution is achieved.

4.1 Principle

An excess amount of the solid compound (solute) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved solute in the solvent is at its maximum, representing the equilibrium solubility.

4.2 Materials and Equipment

-

This compound (solid, crystalline powder)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or thermomixer with temperature control (e.g., 37 ± 1 °C for biopharmaceutical relevance)[12]

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Pipettes and tips

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV/Vis Spectrophotometer or HPLC system)

4.3 Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment, ensuring saturation.[13] A starting point is to add 2-5 mg of solid to 1 mL of solvent.

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a consistent speed (e.g., 150-300 RPM) to ensure continuous mixing of the solid with the solvent.[14]

-

Allow the system to equilibrate for a prolonged period. A minimum of 24 hours is standard, with 48-72 hours being optimal to ensure equilibrium is reached, especially for poorly soluble compounds.[3][14]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (see Section 5).

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

4.4 Self-Validating System: Ensuring Trustworthiness

To ensure the experiment has reached true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides strong evidence that equilibrium has been achieved.

Analytical Quantification Methods

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation.

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying hydroquinone.

-

Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, separating the components of the sample. A detector (typically UV) measures the analyte as it elutes.

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is common.

-

Detection: UV detection at approximately 295 nm.[15]

-

Quantification: A calibration curve is constructed using standard solutions of known this compound concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

-

5.2 UV/Visible Spectrophotometry

This is a simpler, faster method suitable for samples without interfering substances that absorb at the same wavelength.

-

Principle: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax) for hydroquinone, which is typically around 288-293 nm.[16]

-

To enhance sensitivity, hydroquinone can be oxidized to p-benzoquinone, which has a higher molar absorptivity at a λmax of around 245.5 nm.[16]

-

Quantification is achieved by comparing the absorbance to a calibration curve prepared from standard solutions.[16]

-

Visualizations: Workflows and Relationships

Diagrams help to clarify complex processes and relationships. The following are presented in DOT language for use with Graphviz.

Caption: Workflow for Experimental Solubility Determination.

Caption: Key Physicochemical Factors Governing Solubility.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in various organic solvents. By leveraging the comprehensive data of its non-deuterated analogue, hydroquinone, researchers can make informed decisions regarding solvent selection for a multitude of applications. The detailed shake-flask protocol and overview of analytical methods offer a practical and reliable approach to generating high-quality, reproducible solubility data in the laboratory. Adherence to these principles and methodologies will ensure accuracy and integrity in research and development involving this important isotopically labeled compound.

References

-

Sciencemadness. (2019). Hydroquinone. Sciencemadness Wiki. [Link]

-

Li, X., Yin, Q., Chen, W., & Wang, J. (2006). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Journal of Chemical & Engineering Data, 51(3), 947-949. [Link]

-

Kiss, L., & Kunsági-Máté, S. (2019). Solubility Determination of Hydroquinone in Dichloromethane, Trichloromethane and Carbon Tetrachloride by Using the Co-solvent Calibration Method. Journal of Solution Chemistry, 48, 1357–1363. [Link]

-

ResearchGate. (2005). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K | Request PDF. [Link]

-

PubChem. (n.d.). Hydroquinone. National Center for Biotechnology Information. [Link]

-

scite.ai. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]

-

ResearchGate. (n.d.). Variation of the solubility of hydroquinone against solvent permittivity. [Link]

-

White Rose Research Online. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Oliveira, M. F., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(44), 4479-4487. [Link]

-

Arain, S. S., et al. (2010). Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics. International Journal of Cosmetic Science, 32(5), 371-376. [Link]

-

Proceedings The International Allied Health Students Conference (IAHSC). (2023). Determination of Hydroquinone Content in Whitening Toner Sold in Online Market Place X by Reverse Phase High Performance Liquid. [Link]

-

European Commission. (2005). IDENTIFICATION AND DETERMINATION OF HYDROQUINONE IN COSMETIC PRODUCTS BY TLC AND HPLC. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. [Link]

-

Wikipedia. (n.d.). Hydroquinone. [Link]

-

Medical News Today. (2020). What to know about hydroquinone. [Link]

Sources

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR - ProQuest [proquest.com]

- 8. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]

- 9. neutronco.com [neutronco.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. prosidingiahsc.stikesmitrakeluarga.ac.id [prosidingiahsc.stikesmitrakeluarga.ac.id]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium labeling positions in the Hydroquinone-d4 molecule

An In-Depth Technical Guide to the Deuterium Labeling Positions in Hydroquinone-d4

Abstract

Isotopically labeled compounds are indispensable tools in pharmaceutical research, enabling precise quantification in ADME studies, elucidation of metabolic pathways, and exploration of reaction mechanisms. This compound, a deuterated analog of the widely used chemical intermediate and metabolite hydroquinone, offers significant advantages in mass spectrometry-based analyses by providing a stable, non-radioactive internal standard. This guide provides a detailed examination of the deuterium labeling positions in this compound, delving into the synthetic chemistry that dictates its specific structure, the mechanistic principles governing deuterium incorporation, and the analytical techniques required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who utilize or synthesize deuterated compounds and require a deep, mechanistically-grounded understanding of their structure.

Introduction: The Significance of Deuterium Labeling

The substitution of hydrogen with its heavy isotope, deuterium, creates a molecule that is chemically similar to the parent compound but physically distinguishable by its mass. This mass shift is the cornerstone of its utility in quantitative analysis using mass spectrometry (MS), where a deuterated analog serves as an ideal internal standard.[1][2] Unlike the protio-analog, the deuterated standard can be easily differentiated from the analyte in a biological matrix, correcting for variations in sample preparation and instrument response.[3] The strength of the carbon-deuterium (C-D) bond is also greater than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes that involve C-H bond cleavage, a strategy sometimes employed in drug design to improve pharmacokinetic profiles.[4]

For Hydroquinone (benzene-1,4-diol), a key metabolite of benzene and a component in various industrial and pharmaceutical applications, a precise understanding of its deuterated form, this compound, is critical. The core of this understanding lies in answering a fundamental question: where, precisely, are the deuterium atoms located? This guide will demonstrate that the common synthesis of this compound results in specific labeling at the four aromatic positions: 2, 3, 5, and 6.

Regioselectivity of Deuterium Incorporation: A Mechanistic Perspective

The synthesis of this compound is typically achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction, using deuterium oxide (D₂O) as the deuterium source.[5][6][7] The positions of deuterium labeling are not random; they are dictated by the principles of electrophilic aromatic substitution (SEAr), a foundational reaction mechanism in organic chemistry.

The Role of the Hydroxyl Groups

The two hydroxyl (-OH) groups on the hydroquinone ring are powerful activating substituents. Through resonance, the lone pairs of electrons on the oxygen atoms are delocalized into the benzene ring, significantly increasing the electron density of the aromatic system.[6] This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles.

Furthermore, these hydroxyl groups are ortho, para-directors. They preferentially direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to themselves. In the case of hydroquinone, the para position relative to one hydroxyl group is already occupied by the other. Consequently, all four remaining positions on the ring (2, 3, 5, and 6) are ortho to a hydroxyl group, making them all highly activated sites for substitution.

The SEAr Mechanism of Deuteration

The acid-catalyzed H/D exchange proceeds via the following steps, as illustrated in the diagram below:

-

Generation of the Electrophile: In the presence of a strong acid catalyst (e.g., D₂SO₄ or a solid acid catalyst like Amberlyst 15) and D₂O, a potent electrophilic deuterium source, often represented as D⁺ or D₃O⁺, is generated.[7][8]

-

Electrophilic Attack: The electron-rich aromatic ring of hydroquinone attacks the deuterium electrophile. This attack preferentially occurs at the activated ortho positions (2, 3, 5, and 6), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Resonance Stabilization: The positive charge of the arenium ion is delocalized across the ring and, most importantly, onto the oxygen atoms of the hydroxyl groups. This provides substantial stabilization for the intermediate, dramatically lowering the activation energy for the substitution at these positions.

-

Deprotonation: A weak base (such as a D₂O molecule) removes a proton (H⁺) from the carbon atom where the deuterium was added. This step restores the aromaticity of the ring, completing the substitution.

Given the high activation of all four ring positions and typically forcing reaction conditions (e.g., elevated temperatures), this process repeats until all four aromatic protons have been exchanged for deuterium atoms, yielding 2,3,5,6-tetradeuterohydroquinone, or this compound.[5][9] The protons of the hydroxyl groups themselves also exchange with deuterium almost instantaneously upon dissolution in D₂O, but these are typically labile and can exchange back depending on the solvent used during workup and analysis.[3] The C-D bonds on the ring, however, are stable.

Figure 1: The electrophilic aromatic substitution mechanism for the deuteration of hydroquinone. The hydroxyl groups activate the ring, facilitating the formation of a stable arenium ion intermediate and directing deuterium to the 2,3,5,6 positions.

Experimental Protocol and Workflow

A robust protocol is essential for achieving high levels of deuterium incorporation and ensuring the final product's purity. Below is a representative methodology for the synthesis of this compound.

Synthesis Protocol: Acid-Catalyzed H/D Exchange

Objective: To replace all four aromatic C-H bonds of hydroquinone with C-D bonds.

Materials:

-

Hydroquinone (1.0 eq)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Amberlyst 15 (or other strong acid catalyst, e.g., D₂SO₄)

-

Ethyl Acetate (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Nitrogen or Argon gas

Procedure:

-

Drying: Dry the Amberlyst-15 catalyst in a vacuum oven overnight to remove any residual water.

-

Reaction Setup: To a sealable reaction vessel, add hydroquinone and the dried Amberlyst-15 catalyst (approx. 1:1 weight ratio with hydroquinone).

-

Deuterium Source: Add deuterium oxide to the vessel. The amount should be sufficient to fully dissolve the hydroquinone at the reaction temperature.

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) to prevent oxidation of the hydroquinone.

-

Heating: Seal the vessel tightly and heat the mixture with stirring. A typical condition is 110°C for 24-48 hours.[7] The reaction time can be monitored by taking small aliquots and analyzing them by ¹H NMR to check for the disappearance of the aromatic proton signal.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the solid acid catalyst.

-

Extraction: Transfer the D₂O solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Workflow for Structural Verification

Confirmation of isotopic incorporation and regiochemistry is a critical final step. A multi-technique approach ensures the highest level of confidence in the final product's identity and purity.

Figure 2: A standard analytical workflow for the validation of synthesized this compound.

Characterization and Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry directly confirms the incorporation of deuterium by measuring the molecular weight of the analyte. The addition of four deuterium atoms (and two from the labile hydroxyls, if observed) results in a predictable mass shift.

| Compound | Chemical Formula | Exact Mass (Da) | Expected Mass Shift (Δ) |

| Hydroquinone | C₆H₆O₂ | 110.0368 | N/A |

| This compound (ring) | C₆H₂D₄O₂ | 114.0619 | +4.0251 |

| Hydroquinone-d6 (ring+hydroxyl) | C₆D₆O₂ | 116.0744 | +6.0376 |

Note: In ESI-MS, the observed mass will correspond to the molecular ion plus or minus a proton, e.g., [M-H]⁻ or [M+H]⁺. The mass of the labile OD protons may or may not be observed depending on the ionization conditions and solvent system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the exact positions of deuterium labeling.

-